molecular formula C18H27NO3 B8671148 Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

Cat. No.: B8671148
M. Wt: 305.4 g/mol
InChI Key: OPESCQXLGFLZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Pentanol Chain: The pentanol chain is added through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like hydrochloric acid or sodium hydroxide are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol: A simpler derivative of piperidine with a hydroxyl group.

    1-Benzyloxycarbonyl-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.

    N-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is unique due to the presence of both the benzyloxycarbonyl group and the pentanol chain. This combination allows for versatile chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c20-14-6-2-5-7-16-10-12-19(13-11-16)18(21)22-15-17-8-3-1-4-9-17/h1,3-4,8-9,16,20H,2,5-7,10-15H2

InChI Key

OPESCQXLGFLZQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of ethyl 5-(1-benzyloxycarbonyl-4-piperidyl)valerate (26.8 g), tetrahydrofuran (200 ml) and sodium borohydride (13.4 g) is added dropwise methanol (40 ml) for 1.5 hours at 70°-80° C. After the addition is complete, the mixture is refluxed for 2 hours with stirring. After evaporation of solvent, the residue is diluted with water (300 ml) and extracted with ethyl acetate (300 ml). The extract is washed successively with 1N hydrochloric acid and water, dried over anhydrous magnesium sulfate and evaporated in vacuo to give 5-(1-benzyloxycarbonyl-4-piperidyl)pentanol (23 g) as a colorless oil.
Name
ethyl 5-(1-benzyloxycarbonyl-4-piperidyl)valerate
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 200 ml of tetrahydrofuran is dissolved 26.8 g of ethyl 5-(1-benzyloxycarbonyl-4-piperidyl)valerate, and 13.4 g of sodium borohydride is added to the solution. Methanol (40 ml) is added dropwise to the mixture at 70° to 80° C. with stirring over the period of 1.5 hours, and after the addition is completed, refluxing is effected for another 2 hours. The reaction solution is concentrated under reduced pressure, and 300 ml of water is added to the residue, followed by extraction with 300 ml of ethyl acetate. The extract is washed with 50 ml of 1N hydrochloric acid and 50 ml of water successively, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 23 g of 5-(1-benzyloxycarbonyl-4-piperidyl)pentanol as a colorless oily material.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(1-benzyloxycarbonyl-4-piperidyl)valerate
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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CCOC(=O)CCCCC1CCN(C(=O)OCc2ccccc2)CC1
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